(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Overview
Description
Alpha-Amino-2-Indanacetic Acid is an organic compound belonging to the class of alpha-amino acids. It is characterized by the presence of an amino group attached to the alpha carbon, which is also bonded to an indane ring and a carboxylic acid group. This compound is notable for its unique structure, which combines the properties of both amino acids and indane derivatives.
Synthetic Routes and Reaction Conditions:
Hell–Volhard–Zelinskii Reaction: This method involves the bromination of a carboxylic acid using bromine and phosphorus tribromide, followed by substitution with ammonia to yield the alpha-amino acid.
Amidomalonate Synthesis: This approach starts with the conversion of diethyl acetamidomalonate into an enolate ion using a base, followed by alkylation with a primary alkyl halide.
Reductive Amination: This method involves the reaction of an alpha-keto acid with ammonia and a reducing agent such as sodium borohydride to produce the alpha-amino acid.
Industrial Production Methods: Industrial production methods for alpha-amino acids typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: Alpha-Amino-2-Indanacetic Acid can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the indane ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted derivatives at the amino group.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Scientific Research Applications
Alpha-Amino-2-Indanacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its unique structure and properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Phenylalanine: An essential alpha-amino acid with a benzyl side chain.
Tyrosine: Similar to phenylalanine but with a hydroxyl group on the benzyl side chain.
Tryptophan: Contains an indole ring, making it structurally similar to indane derivatives.
Uniqueness: Alpha-Amino-2-Indanacetic Acid is unique due to the presence of the indane ring, which imparts distinct chemical and biological properties compared to other alpha-amino acids .
Properties
IUPAC Name |
(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDHMDVRURNAHL-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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